molecular formula C14H14N2O B274264 (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

Katalognummer B274264
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: FCOAVUAXAPARHO-ZRDIBKRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one, also known as MMPI, is a small molecule inhibitor that has been researched extensively for its potential use in cancer treatment. MMPI is a potent inhibitor of matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in tumor invasion and metastasis.

Wirkmechanismus

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one inhibits the activity of MMPs by binding to their active sites. MMPs are zinc-dependent enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. By inhibiting MMP activity, this compound prevents the degradation of ECM components, thereby reducing tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical studies. In addition to its anti-MMP and anti-angiogenic effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is its potent anti-tumor effects, which make it a promising candidate for cancer treatment. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, this compound may have off-target effects on other enzymes that share structural similarities with MMPs.

Zukünftige Richtungen

For (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one research include the development of more potent and selective MMP inhibitors, as well as the evaluation of this compound in clinical trials. In addition, this compound may have potential applications in other diseases associated with MMP activity, such as cardiovascular disease and arthritis. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its potent anti-tumor effects, anti-MMP and anti-angiogenic properties, and ability to enhance the efficacy of chemotherapy and radiation therapy make it a promising candidate for further research and development.

Synthesemethoden

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one can be synthesized through a variety of methods, including the reaction of 4-methylphenylhydrazine with cyclohexane-1,3-dione, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 4-methylphenylhydrazine with cyclohexa-2,4-dien-1-one, followed by the reaction of the resulting product with acetic anhydride. Both methods have been reported in the literature, with yields ranging from 30-70%.

Wissenschaftliche Forschungsanwendungen

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential use in cancer treatment. MMPs are overexpressed in many types of cancer, and their activity is associated with tumor invasion and metastasis. This compound has been shown to inhibit the activity of MMPs, thereby reducing tumor invasion and metastasis. In addition, this compound has been shown to have anti-angiogenic properties, which may further contribute to its anti-tumor effects.

Eigenschaften

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H14N2O/c1-11-6-8-13(9-7-11)16-15-10-12-4-2-3-5-14(12)17/h2-10,15-16H,1H3/b12-10+

InChI-Schlüssel

FCOAVUAXAPARHO-ZRDIBKRKSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NN/C=C/2\C=CC=CC2=O

SMILES

CC1=CC=C(C=C1)NNC=C2C=CC=CC2=O

Kanonische SMILES

CC1=CC=C(C=C1)NNC=C2C=CC=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.